PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.
Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].
These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.
Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].
Due to these initial findings, further development of PCI-27483 seems to have been discontinued.